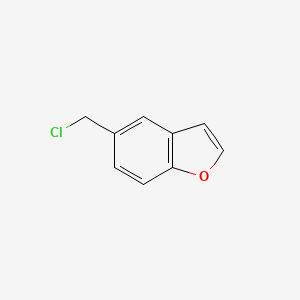

5-(Chloromethyl)benzofuran

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Chloromethyl)benzofuran is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds consisting of a fused benzene and furan ring. The presence of a chloromethyl group at the 5-position of the benzofuran ring makes this compound particularly interesting for various chemical and pharmaceutical applications.

Synthetic Routes and Reaction Conditions:

O-Alkylation followed by cyclization: One common method involves the O-alkylation of salicylaldehydes followed by cyclization to form the benzofuran ring.

Perkin Benzofuran Synthesis: This method involves the condensation of salicylaldehyde with acetic anhydride in the presence of sodium acetate.

McMurry Reaction: This involves the coupling of carbonyl compounds using titanium reagents to form the benzofuran ring.

Cycloisomerization of Alkyne-o-Substituted Phenols: This method involves the cycloisomerization of alkyne-substituted phenols to form benzofurans.

Industrial Production Methods:

Metal-Free Cyclization: This method involves the cyclization of ortho-hydroxystilbenes mediated by hypervalent iodine reagents.

Ru-Catalyzed Isomerization: This involves the isomerization of appropriate precursors using ruthenium catalysts.

Pd-Catalyzed Addition: This method involves the addition of potassium aryltrifluoroborates to aliphatic nitriles using palladium catalysts.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.

Substitution: The chloromethyl group can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products:

Oxidation Products: Oxidized derivatives such as benzofuran-5-carboxylic acid.

Reduction Products: Reduced derivatives such as 5-methylbenzofuran.

Substitution Products: Various substituted benzofuran derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

5-(Chloromethyl)benzofuran serves as an important intermediate in the synthesis of more complex organic molecules. Its chloromethyl group allows for various chemical reactions, enabling the formation of diverse derivatives that can be utilized in different chemical applications. This compound is particularly valuable in the production of specialty chemicals and materials, including polymers and resins, due to its reactivity and structural properties .

Antimicrobial Activity

Recent studies have highlighted the potential of benzofuran derivatives, including this compound, as antimicrobial agents. For instance, compounds with specific substitutions at the C-6 position of benzofuran have demonstrated significant antibacterial activity against strains such as E. coli and S. aureus, with minimum inhibitory concentration (MIC) values ranging from 0.78 μg/mL to 6.25 μg/mL .

Table 1: Antibacterial Activity of Benzofuran Derivatives

| Compound | Target Strain | MIC (μg/mL) |

|---|---|---|

| This compound | E. coli | 0.78 |

| This compound | S. aureus | 3.12 |

Antifungal Properties

In addition to antibacterial properties, benzofuran derivatives have shown promising antifungal activity. For example, certain derivatives have been found to inhibit the growth of fungal species such as C. krusei and A. niger at MIC levels between 1.6 and 12.5 μg/mL . This suggests that benzofuran-based compounds could serve as potential leads for the development of new antifungal agents.

Pharmaceutical Applications

This compound has been explored as a precursor in the synthesis of pharmaceutical compounds. Notably, it has been utilized in developing second-generation HIV protease inhibitors, where its chloromethyl group plays a crucial role in alkylation reactions necessary for drug efficacy . The incorporation of this compound into drug formulations has been shown to enhance the quality and effectiveness of therapeutic agents.

Case Study: HIV Protease Inhibitor Development

- Objective: To assess the role of chloromethylbenzofuran in synthesizing an effective HIV protease inhibitor.

- Methodology: HPLC-MS techniques were employed to analyze the composition and purity of the synthesized compounds.

- Findings: The study demonstrated that variations in chloromethylbenzofuran directly influenced the drug's quality and biological activity.

Mecanismo De Acción

The mechanism of action of 5-(Chloromethyl)benzofuran involves its interaction with various molecular targets and pathways:

Comparación Con Compuestos Similares

Psoralen: Used in the treatment of skin diseases such as cancer and psoriasis.

8-Methoxypsoralen: Another benzofuran derivative used in phototherapy.

Angelicin: Known for its biological activities, including antimicrobial properties.

Uniqueness:

Actividad Biológica

5-(Chloromethyl)benzofuran is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chloromethyl group attached to the benzofuran moiety. This structural feature is significant as it influences the compound's reactivity and biological interactions.

Anticancer Activity

Research indicates that benzofuran derivatives, including this compound, exhibit notable anticancer properties. A study highlighted the structure-activity relationship (SAR) of various benzofuran derivatives, demonstrating that modifications at specific positions significantly impact their cytotoxicity against cancer cell lines.

Table 1: Cytotoxicity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | K562 | 5.0 | |

| This compound | HL60 | 0.1 | |

| Other benzofurans | MCF-7 | 25.72 | |

| Other derivatives | U87 | 45.2 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, this compound showed promising results against K562 and HL60 leukemia cells, with low cytotoxicity towards normal cells, suggesting its potential as a selective anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity. A study synthesized various aryl derivatives of benzofuran and assessed their antifungal efficacy against Candida species.

Table 2: Antifungal Activity of Aryl Benzofuran Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Aryl derivative | C. albicans | 3.12 | |

| Aryl derivative | C. krusei | 1.6 | |

| Aryl derivative | C. neoformans | 12.5 |

The minimum inhibitory concentration (MIC) values demonstrate the effectiveness of these compounds against fungal pathogens, with some derivatives exhibiting significant antifungal activity comparable to standard treatments.

Case Study 1: Anticancer Efficacy in Vivo

A recent study investigated the in vivo anticancer efficacy of a benzofuran derivative similar to this compound in tumor-bearing mice. The results showed significant tumor growth suppression when administered daily, supporting its potential therapeutic application in cancer treatment .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial screening of benzofuran derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that compounds with hydroxyl substitutions at specific positions exhibited enhanced antibacterial activity .

Propiedades

IUPAC Name |

5-(chloromethyl)-1-benzofuran |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGWLHDQWCKHKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.